5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate
Overview
Description
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate is an organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol . It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry.
Preparation Methods
The synthesis of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate can be achieved through esterification reactions. One common method involves the esterification of 5-tert-butyl-3-methylcatechol with an aromatic carboxylic acid or its derivative under acidic conditions . This reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the reaction to completion. Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Scientific Research Applications
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate can be compared with other similar compounds, such as:
3-Methyl-5-tert-butyl-1,2-phenylene dibenzoate: This compound has a similar structure but differs in the position of the tert-butyl and methyl groups.
5-Tert-butyl-3-methylcatechol: This is a precursor in the synthesis of this compound and shares some chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
(2-benzoyloxy-5-tert-butyl-3-methylphenyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-17-15-20(25(2,3)4)16-21(28-23(26)18-11-7-5-8-12-18)22(17)29-24(27)19-13-9-6-10-14-19/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXZJMAFGKLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335219 | |
Record name | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501335219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232839-86-9 | |
Record name | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501335219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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